2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2-ethylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
Uniqueness
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the ethoxy group and the ethylpiperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
600139-53-5 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-ethoxy-1-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)11(13)9-14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
LVBUSTJJNHEZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)COCC |
Origin of Product |
United States |
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